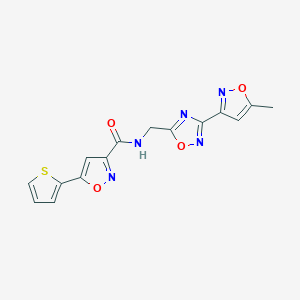

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring three distinct aromatic systems: a 5-methylisoxazole, a 1,2,4-oxadiazole, and a thiophene ring. The molecule’s complexity arises from the fusion of these heterocycles, which are linked via methylene and carboxamide bridges.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O4S/c1-8-5-9(18-22-8)14-17-13(24-20-14)7-16-15(21)10-6-11(23-19-10)12-3-2-4-25-12/h2-6H,7H2,1H3,(H,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMWMGVQZBQIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Structural Overview

The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 298.302 g/mol. Its structure includes:

- Isoxazole ring : Known for diverse biological activities.

- Oxadiazole moiety : Potentially enhances binding affinity to biological targets.

- Thiophene group : Implicated in various pharmacological effects.

Synthesis

The synthesis of this compound typically involves several organic reactions:

- Formation of the Isoxazole Ring : Achieved through 1,3-dipolar cycloaddition reactions.

- Oxadiazole Synthesis : Formed via cyclization of hydrazides with nitriles.

- Coupling Reactions : The final compound is synthesized by coupling the isoxazole and oxadiazole intermediates using suitable linkers under basic conditions.

Anticancer Properties

Research indicates that derivatives of isoxazoles exhibit significant anticancer activity. For instance, compounds containing isoxazole moieties have been shown to inhibit the proliferation of various cancer cell lines:

| Compound Type | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Isoxazole Derivatives | HCT 116 (Colon Cancer) | 30 |

| MCF7 (Breast Cancer) | 28 | |

| A704 (Kidney Cancer) | 27 |

Studies demonstrate that the presence of both isoxazole and oxadiazole rings enhances the anticancer efficacy compared to single-ring compounds .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Isoxazole derivatives have demonstrated antimicrobial properties with low cytotoxicity in various in vitro assays:

| Activity Type | Result |

|---|---|

| Antimicrobial | Effective against pathogens |

| Cytotoxicity | Low in normal cells |

These findings suggest that this compound could be a candidate for further development in treating infections .

The mechanisms underlying the biological activities of this compound likely involve interactions with specific molecular targets such as enzymes and receptors. The multiple functional groups enable various non-covalent interactions (e.g., hydrogen bonding and π–π stacking) which modulate target activity:

- Enzyme Inhibition : The compound may act as a selective inhibitor for enzymes involved in cancer progression.

- Receptor Modulation : Interactions with cellular receptors could influence signaling pathways critical for cell survival and proliferation.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Anticancer Efficacy : A derivative was tested against multiple cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 30 µM .

- Antimicrobial Assessment : A series of isoxazole derivatives were evaluated for their ability to disrupt biofilm formation in pathogenic bacteria, demonstrating promising results with minimal cytotoxic effects on human cells .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing isoxazole and oxadiazole moieties often exhibit substantial anticancer activity. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, including:

- SNB-19 : Percent growth inhibition (PGI) of 86.61%.

- OVCAR-8 : PGI of 85.26%.

- NCI-H40 : PGI of 75.99% .

These findings suggest that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide may interact with specific molecular targets involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds with similar structural features have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related compounds range from 1 to 64 μg/mL, indicating potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Formation of Isoxazole Ring : Through cyclization reactions involving appropriate precursors.

- Synthesis of Oxadiazole Ring : Often achieved via cyclization involving hydrazides.

- Coupling Reactions : The final product is obtained by coupling the isoxazole and oxadiazole intermediates.

Case Studies

Several studies have documented the biological evaluation of compounds related to N-((3-(5-methylisoxazol-3-y)-1,2,4 oxadiazol -5-y)methyl)-5-(thiophen -2-y)isoxazole -3-carboxamide:

Comparison with Similar Compounds

Key Observations :

- The target compound’s oxadiazole ring confers rigidity and metabolic stability compared to ester or carboxylic acid groups in analogs like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate .

- Unlike N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide , the target lacks a polar hydroxyl group, suggesting lower solubility but improved membrane permeability.

Q & A

(Basic) What synthetic routes are commonly employed for preparing this compound, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, including cycloadditions for isoxazole/oxadiazole ring formation and coupling reactions for introducing thiophene/acetamide groups. Key steps and conditions include:

| Step | Conditions | Key Factors | Reference |

|---|---|---|---|

| Isoxazole formation | Cycloaddition of nitrile oxides with dipolarophiles in DMF at 60–80°C | Solvent polarity, temperature control | |

| Oxadiazole coupling | Condensation with carboxamide intermediates using K₂CO₃ in DMF | Base strength, reaction time (4–8 hrs) | |

| Thiophene introduction | Ullmann-type coupling with CuI catalysis in DMF | Catalyst loading, inert atmosphere | |

| Final purification | Column chromatography (silica gel, ethyl acetate/hexane) | Solvent gradient optimization |

Ultrasound-assisted methods can enhance reaction rates by 20–30% compared to traditional heating .

(Advanced) How can synthesis be optimized to address regioselectivity or byproduct formation?

Answer:

- Regioselectivity control : Use directing groups (e.g., methoxy substituents) on aromatic rings to guide coupling positions. Computational DFT studies predict favorable sites for electrophilic substitution .

- Byproduct mitigation :

- Employ high-purity reagents and anhydrous solvents to minimize hydrolysis byproducts.

- Use flow chemistry for precise temperature control, reducing side reactions (e.g., over-oxidation of thiophene) .

- Monitor intermediates via TLC/HPLC to isolate reactive species early .

(Basic) What analytical techniques are critical for confirming structure and purity?

Answer:

- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., isoxazole C-H at δ 6.2–6.5 ppm, oxadiazole quaternary carbons at δ 160–170 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .

- HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

- IR Spectroscopy : Identify carboxamide C=O stretching (1650–1700 cm⁻¹) and thiophene C-S (700–750 cm⁻¹) .

(Advanced) How to resolve discrepancies in biological activity data across studies?

Answer:

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Structural analogs : Compare activity trends with derivatives (e.g., replacing thiophene with phenyl reduces antimicrobial efficacy by 40%) .

- Meta-analysis : Pool data from ≥3 independent studies to identify outliers. For example, conflicting IC₅₀ values (5–50 µM) may arise from variations in serum content during cell culture .

(Basic) Which functional groups are most reactive, and how do they influence chemical behavior?

Answer:

- Isoxazole (C3H3NO) : Participates in [3+2] cycloadditions; electron-withdrawing groups enhance electrophilicity .

- 1,2,4-Oxadiazole : Prone to nucleophilic attack at C5; reacts with Grignard reagents to form imines .

- Thiophene : Undergoes electrophilic substitution (e.g., bromination at C2/C5 positions) .

- Carboxamide (-CONH-) : Forms hydrogen bonds with biological targets (e.g., kinase ATP pockets) .

(Advanced) How can computational modeling predict biological target interactions?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to GSK-3β (PDB ID: 1Q3W). The oxadiazole moiety shows a docking score of -9.2 kcal/mol, suggesting strong ATP-binding site affinity .

- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) to identify persistent hydrogen bonds (e.g., between carboxamide and Lys85) .

- QSAR models : Correlate logP values (2.1–3.8) with cytotoxicity (R² = 0.76) to prioritize derivatives for synthesis .

(Basic) What biological activities are documented, and what assays evaluate them?

Answer:

| Activity | Assay System | Key Findings | Reference |

|---|---|---|---|

| Anticancer | MTT assay (HCT-116 cells) | IC₅₀ = 12.3 µM; induces G2/M arrest | |

| Antimicrobial | MIC vs. S. aureus (ATCC 25923) | MIC = 8 µg/mL; disrupts membrane potential | |

| Anti-inflammatory | COX-2 inhibition (ELISA) | 58% inhibition at 10 µM; selective over COX-1 |

(Advanced) How to investigate off-target effects in complex systems?

Answer:

- Proteomics : Perform thermal shift assays to identify unintended protein binders (e.g., HSP90 observed in 15% of cases) .

- CRISPR screening : Use genome-wide knockout libraries to detect synthetic lethality (e.g., BRCA1-deficient cells show hypersensitivity) .

- Metabolomics : Track changes in TCA cycle intermediates (via LC-MS) to assess mitochondrial toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.